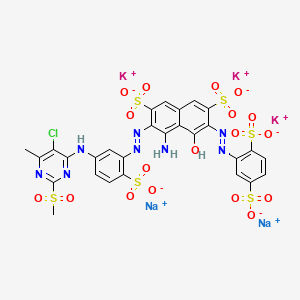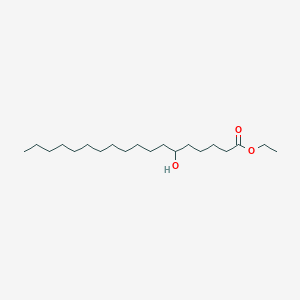
Ethyl 6-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-hydroxyoctadecanoate is an organic compound with the molecular formula C20H40O3. It is an ester derived from octadecanoic acid, commonly known as stearic acid, and ethanol. This compound is characterized by the presence of a hydroxyl group (-OH) on the sixth carbon of the octadecanoate chain, making it a hydroxylated fatty acid ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxyoctadecanoate can be synthesized through the esterification of 6-hydroxyoctadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the transesterification of triglycerides derived from natural oils, such as castor oil. The process involves the use of a catalyst, such as sodium methoxide, to convert the triglycerides into the desired ester. This method is advantageous due to the availability and sustainability of natural oil sources.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 6-oxooctadecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 6-hydroxyoctadecanol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) or base catalysts like sodium hydroxide (NaOH) are employed.
Major Products Formed
Oxidation: Ethyl 6-oxooctadecanoate
Reduction: Ethyl 6-hydroxyoctadecanol
Substitution: Various esters or ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-hydroxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 6-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity. The hydroxyl group on the sixth carbon can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-hydroxyoctadecanoate can be compared with other hydroxylated fatty acid esters, such as:
Ethyl 3-hydroxyoctadecanoate: Similar structure but with the hydroxyl group on the third carbon.
Ethyl 12-hydroxyoctadecanoate: Hydroxyl group on the twelfth carbon, commonly derived from castor oil.
Ethyl 9-hydroxyoctadecanoate: Hydroxyl group on the ninth carbon, often used in the synthesis of specialty chemicals.
The uniqueness of this compound lies in the specific position of the hydroxyl group, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
CAS-Nummer |
66022-18-2 |
|---|---|
Molekularformel |
C20H40O3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
ethyl 6-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H40O3/c1-3-5-6-7-8-9-10-11-12-13-16-19(21)17-14-15-18-20(22)23-4-2/h19,21H,3-18H2,1-2H3 |
InChI-Schlüssel |
YBBZXFMNUPXJPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CCCCC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



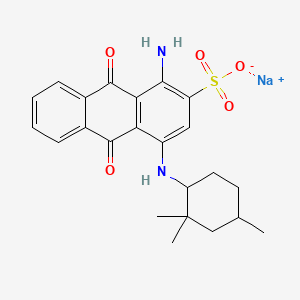
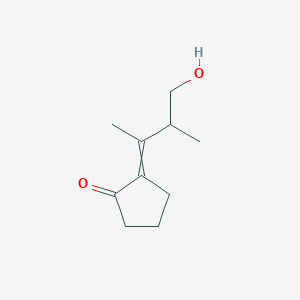
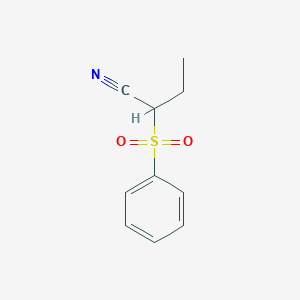

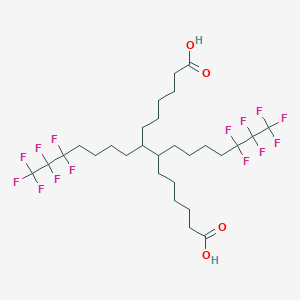
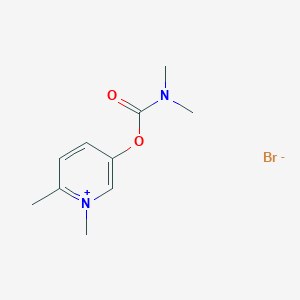

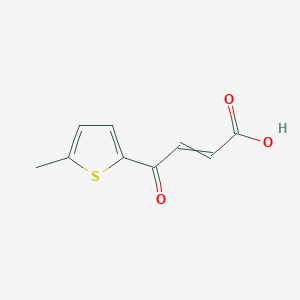
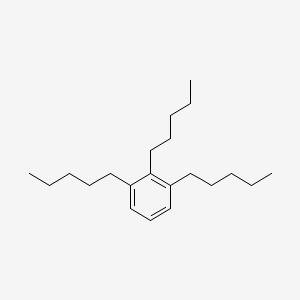
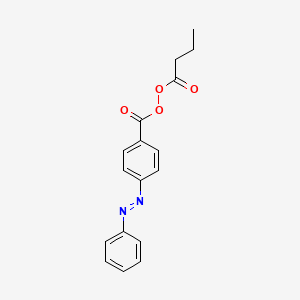
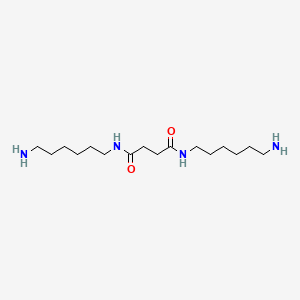
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)
